9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate

Photoredox Catalysis C–H Activation Aerobic Oxidation

9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate (CAS 1276539-32-2), also designated as [Acr⁺–Xyl]ClO₄⁻, is a 10-methylacridinium salt bearing a 2,6-dimethylphenyl (xylyl) substituent at the 9-position. It functions as a potent visible-light photoredox catalyst, distinguished by a one-electron oxidation potential (Eₒₓ) of +2.15 V vs SCE and a one-electron reduction potential (Eᵣₑ) of –0.55 V vs SCE in acetonitrile.

Molecular Formula C22H20ClNO4
Molecular Weight 397.8 g/mol
CAS No. 1276539-32-2
Cat. No. B1451352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate
CAS1276539-32-2
Molecular FormulaC22H20ClNO4
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C22H20N.ClHO4/c1-15-9-8-10-16(2)21(15)22-17-11-4-6-13-19(17)23(3)20-14-7-5-12-18(20)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyAUILEGHJOMNNKY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate – Physicochemical & Photoredox Profile


9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate (CAS 1276539-32-2), also designated as [Acr⁺–Xyl]ClO₄⁻, is a 10-methylacridinium salt bearing a 2,6-dimethylphenyl (xylyl) substituent at the 9-position [1]. It functions as a potent visible-light photoredox catalyst, distinguished by a one-electron oxidation potential (Eₒₓ) of +2.15 V vs SCE and a one-electron reduction potential (Eᵣₑ) of –0.55 V vs SCE in acetonitrile [2]. These redox properties position it as a versatile metal-free alternative to ruthenium and iridium polypyridyl complexes for oxidative and reductive quenching cycles under mild, visible-light conditions [3].

Why Common Acridinium Analogs Cannot Substitute


Substitution among acridinium-based photocatalysts is not straightforward due to the profound influence of the 9-aryl substituent on the catalyst's ground- and excited-state redox potentials [1]. The specific 2,6-dimethylphenyl (xylyl) group of this compound confers a distinct oxidizing power (Eₒₓ = +2.15 V vs SCE) that enables it to participate in challenging single-electron transfer (SET) reactions with high-barrier substrates like toluene [2]. In contrast, the widely used 9-mesityl-10-methylacridinium ion (Acr⁺–Mes) fails entirely in such transformations due to its insufficient oxidation potential, demonstrating that even closely related structural analogs are not functionally interchangeable and that catalytic activity is exquisitely tuned by the steric and electronic properties of the 9-aryl group [3].

Performance Benchmarks vs. Key Acridinium Catalysts


Enhanced Oxidation Potential for Toluene Oxygenation

The one-electron oxidation potential (Eₒₓ) of 9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate ([Acr⁺–Xyl]ClO₄⁻) is +2.15 V vs SCE in acetonitrile [1]. This value is sufficient to oxidize toluene (Eₒₓ = +2.20 V vs SCE) under photocatalytic conditions, leading to efficient aerobic oxygenation [2]. In contrast, 9-mesityl-10-methylacridinium perchlorate (Acr⁺–Mes) exhibits a lower oxidation potential (Eₒₓ = +2.06 V vs SCE) and fails to catalyze toluene oxygenation, resulting in zero product formation under identical conditions [3].

Photoredox Catalysis C–H Activation Aerobic Oxidation

Metal-Free Trifluoromethylation of Toluene Derivatives

The target compound serves as a key precursor for synthesizing the 4-chloro analog (Acr⁺–XylCl, Eₒₓ = +2.21 V vs SCE), which directly enables the metal-free trifluoromethylation of toluene derivatives [1]. When Acr⁺–XylCl is used as the photocatalyst with S-(trifluoromethyl)dibenzothiophenium (CF₃DBT⁺) as the CF₃ source, trifluoromethylated products are obtained efficiently [2]. This transformation is not possible with the parent Acr⁺–Xyl (Eₒₓ = +2.15 V) or the mesityl analog (Eₒₓ = +2.06 V) due to insufficient driving force for oxidizing the CF₃ radical source [3].

Photoredox Catalysis Trifluoromethylation Late-Stage Functionalization

Halogenation-Tunable Oxidation Potential

The 2,6-dimethylphenyl (xylyl) scaffold of this compound provides a versatile platform for fine-tuning the oxidation potential through para-halogenation [1]. The parent Acr⁺–Xyl (Eₒₓ = +2.15 V) can be converted to Acr⁺–XylF (Eₒₓ = +2.20 V) or Acr⁺–XylCl (Eₒₓ = +2.21 V), with each incremental increase of approximately 0.05–0.06 V directly enabling new substrate oxidation capabilities [2]. In contrast, the 9-mesityl-10-methylacridinium scaffold (Eₒₓ = +2.06 V) lacks this halogenation tuning capability, limiting its applicability to a narrower range of substrates [3].

Photoredox Catalyst Design Redox Tuning Structure-Activity Relationship

Defined Ground-State Redox Properties for Rational Selection

The one-electron reduction potential (Eᵣₑ) of 9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate is –0.55 V vs SCE in acetonitrile, as determined by cyclic voltammetry [1]. This value is nearly identical to that of its halogenated derivatives Acr⁺–XylCl (–0.53 V) and Acr⁺–XylF (–0.53 V), indicating that halogen substitution at the 4-position minimally perturbs the LUMO energy and reductive quenching behavior [2]. In contrast, the 9-mesityl analog Acr⁺–Mes exhibits a more negative reduction potential of –0.57 V vs SCE, reflecting a slightly higher LUMO energy that affects its reductive quenching efficiency [3].

Electrochemistry Photoredox Catalyst Characterization Rational Design

Cost Advantage over Noble Metal Photocatalysts

9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate belongs to the class of organic acridinium photoredox catalysts that offer substantial cost advantages over widely used noble metal complexes such as [Ru(bpy)₃]Cl₂ and [Ir(ppy)₂(dtbbpy)]PF₆ [1]. While the metal complexes provide similar redox capabilities (e.g., *[Ru(bpy)₃]²⁺ Eₒₓ = +0.77 V vs SCE), the acridinium catalysts are synthesized from abundant, inexpensive organic precursors without reliance on scarce and geopolitically sensitive metals [2]. Commercial pricing for the target compound from major suppliers ranges from approximately $56 per 250 mg to $100 per 250 mg, representing a significant per-experiment cost reduction compared to iridium-based photocatalysts that can exceed $500 per 100 mg .

Sustainable Chemistry Photoredox Catalysis Cost Analysis

Key Application Scenarios in Photoredox Catalysis


Aerobic C–H Oxygenation of Arenes and Toluene Derivatives

This compound is the catalyst of choice for laboratories seeking to perform visible-light-driven aerobic oxygenation of toluene and related electron-deficient arenes under mild, metal-free conditions [1]. Its oxidation potential of +2.15 V vs SCE provides the requisite driving force for oxidizing toluene (Eₒₓ = +2.20 V) via an electron-transfer mechanism that is inaccessible to the more common 9-mesityl-10-methylacridinium catalyst [2]. Researchers can achieve efficient conversion to benzaldehyde derivatives using atmospheric oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants and precious metal catalysts [3].

Precursor to High-Potential Halogenated Catalysts

For research programs developing novel photoredox methodologies, this compound serves as the essential precursor for preparing a family of 4-halo-xylyl acridinium catalysts (Acr⁺–XylF and Acr⁺–XylCl) with incrementally higher oxidation potentials up to +2.21 V [1]. These halogenated derivatives enable challenging transformations including metal-free trifluoromethylation of toluene derivatives using CF₃DBT⁺ as the trifluoromethyl source [2]. The ability to access multiple catalysts with precisely tuned redox properties from a single parent compound streamlines catalyst optimization and reduces synthesis time for reaction discovery [3].

Cost-Effective High-Throughput Reaction Screening

The compound is ideally suited for high-throughput reaction screening campaigns where catalyst cost is a limiting factor [1]. At a cost of approximately $0.22–$0.40 per mg—a 5–25× reduction compared to iridium photocatalysts—it enables extensive condition optimization without prohibitive expenditure [2]. Its compatibility with visible light, ambient atmosphere, and common organic solvents further simplifies experimental workflows and reduces operational complexity compared to air- and moisture-sensitive metal complexes [3].

Mechanistic Studies of Photoinduced Electron Transfer

The well-characterized ground-state redox properties (Eₒₓ = +2.15 V, Eᵣₑ = –0.55 V vs SCE) and established photophysical behavior of this compound make it an excellent probe for fundamental investigations of photoinduced electron transfer (PET) dynamics [1]. Researchers studying the relationship between catalyst structure, redox potential, and reaction efficiency can use this compound as a benchmark reference point for comparing novel acridinium derivatives and for validating computational models of electron-transfer driving forces [2].

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